molecular formula C15H7Cl2F3N4O B3035156 (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone CAS No. 303150-30-3

(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone

Cat. No.: B3035156
CAS No.: 303150-30-3
M. Wt: 387.1 g/mol
InChI Key: IVWVSLUAGLNTIH-UHFFFAOYSA-N
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Description

The compound (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone features a pyrazole core substituted with two distinct pyridinyl moieties. The 3-chloro-5-(trifluoromethyl)pyridinyl group at position 4 of the pyrazole and the 2-chloro-3-pyridinyl group at the methanone position are critical for its electronic and steric properties.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N4O/c16-11-4-9(15(18,19)20)6-22-12(11)8-5-23-24(7-8)14(25)10-2-1-3-21-13(10)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWVSLUAGLNTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone (CAS No. 303150-30-3) is a synthetic organic molecule notable for its diverse biological activities. This article reviews the biological properties, pharmacological applications, and relevant case studies associated with this compound, drawing from various research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H7Cl2F3N4O
  • Molecular Weight : 387.15 g/mol
  • IUPAC Name : (2-chloro-3-pyridinyl)(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl)methanone

Biological Activity Overview

The biological activity of this compound is primarily attributed to its pyrazole moiety, which is known for various therapeutic effects. The following sections summarize its pharmacological activities based on recent studies.

1. Antimicrobial Activity

Research has indicated that compounds containing pyrazole structures possess significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents, such as trifluoromethyl groups, enhances this activity.

CompoundBacterial StrainActivity
Example 1E. coliModerate
Example 2S. aureusHigh

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In particular, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

3. Anti-cancer Properties

Recent investigations into the anti-cancer effects of pyrazole derivatives have shown promising results against various cancer cell lines. The compound has been evaluated for its cytotoxicity and ability to induce apoptosis in cancerous cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Selvam et al. synthesized a series of pyrazole derivatives that exhibited significant anti-inflammatory activity comparable to standard drugs like indomethacin .
  • Burguete et al. reported the synthesis of novel 1,5-diaryl pyrazoles with enhanced antibacterial activity against resistant strains .
  • Chovatia et al. conducted studies on anti-tubercular properties, where certain pyrazole derivatives showed effective inhibition against Mycobacterium tuberculosis at low concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl/Pyridinyl Groups

Compound A : (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
  • Structure : Differs by replacing the 2-chloro-3-pyridinyl group with a 4-chlorophenyl moiety.
  • Properties: Molecular Formula: C₁₆H₈Cl₂F₃N₃O. Higher lipophilicity due to the phenyl group may influence membrane permeability .
Compound B : 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone
  • Structure: Lacks the pyrazole ring, featuring a direct methoxyphenyl-methanone linkage.
  • Properties :
    • The methoxy (-OCH₃) group introduces electron-donating effects, contrasting with the electron-withdrawing -Cl/-CF₃ in the target compound.
    • Absence of the pyrazole may reduce hydrogen-bonding capacity and conformational rigidity .

Core Heterocycle Modifications

Compound C : 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
  • Structure: Replaces the methanone group with a pyridazinone ring.
  • Properties: Molecular Formula: C₁₉H₁₀Cl₂F₃N₅O. The conjugated system may increase UV absorbance, relevant for analytical detection .
Compound D : {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone
  • Structure: Incorporates a piperazino group instead of the pyridinyl substituent.
  • Properties :
    • Piperazine improves aqueous solubility due to its basic nitrogen, which can form salts.
    • Dual trifluoromethyl groups may amplify steric hindrance, affecting target interaction .

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight ~437.6 g/mol 538.64 g/mol 452.22 g/mol
Key Functional Groups -Cl, -CF₃, pyridine -Cl, -CF₃, phenyl -Cl, -CF₃, pyridazinone
Solubility Low (lipophilic) Moderate (piperazine) Higher (polar pyridazinone)
Melting Point Not reported >300°C 252–255°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone
Reactant of Route 2
Reactant of Route 2
(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone

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